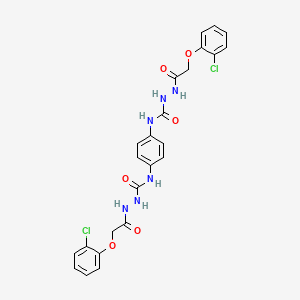
5-(3-Acetylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)nicotinic acid, commonly known as 3-APA, is a compound belonging to the family of nicotinic acid derivatives and is widely used in scientific research. It has been studied for its potential applications in biochemistry, physiology, and medical sciences. We will also explore future directions for the use of 3-APA in scientific research.
Wissenschaftliche Forschungsanwendungen
3-APA is a versatile compound and has been used in a variety of scientific research applications. It is used as a substrate for a variety of enzymes, including acetylcholinesterase, and has been used to study the mechanism of action of these enzymes. It has also been used to study the effects of nicotinic acid derivatives on the nervous system and to investigate the role of nicotinic acid receptors in the regulation of neuronal excitability. 3-APA has also been used to study the role of nicotinic acid in the regulation of fat metabolism.
Wirkmechanismus
3-APA is an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). When 3-APA binds to the receptor, it triggers a cascade of biochemical reactions that result in the activation of various intracellular signaling pathways. These pathways are responsible for the physiological and biochemical effects of 3-APA.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, and to affect the release of various neurotransmitters. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels. 3-APA has also been shown to affect the metabolism of fats, leading to the production of ketone bodies. Finally, 3-APA has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-APA is a relatively safe compound and can be used in laboratory experiments with minimal risk. It is relatively easy to synthesize and has a high purity of 95%. However, 3-APA is not water soluble and must be dissolved in an appropriate solvent before use. Additionally, 3-APA is not stable in light and must be stored in a dark container.
Zukünftige Richtungen
The potential applications of 3-APA in scientific research are vast and varied. It has been used to study the role of nicotinic acid in the regulation of neuronal excitability and the release of neurotransmitters. It has also been used to study the mechanism of action of various enzymes, including acetylcholinesterase. Additionally, 3-APA has been used to study the effects of nicotinic acid on fat metabolism and to investigate the role of nicotinic acid receptors in the regulation of neuronal excitability. Finally, 3-APA has been shown to have anti-inflammatory effects and could potentially be used to develop novel anti-inflammatory drugs.
Synthesemethoden
3-APA is synthesized from the reaction of 3-hydroxybenzaldehyde and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is typically carried out at room temperature and yields 3-APA in a purity of 95%.
Eigenschaften
IUPAC Name |
5-(3-acetylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(5-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOFPSKWDHWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672966 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)nicotinic acid | |
CAS RN |
1048267-40-8 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)




![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)